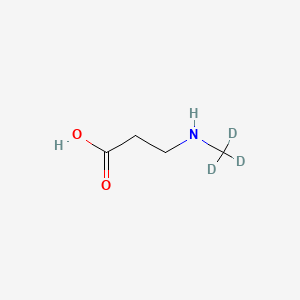

N-Methyl-beta-alanine-d3

Description

BenchChem offers high-quality N-Methyl-beta-alanine-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-beta-alanine-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H9NO2 |

|---|---|

Molecular Weight |

106.14 g/mol |

IUPAC Name |

3-(trideuteriomethylamino)propanoic acid |

InChI |

InChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)/i1D3 |

InChI Key |

VDIPNVCWMXZNFY-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC(=O)O |

Canonical SMILES |

CNCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Methyl-beta-alanine-d3 chemical structure and molecular weight

This technical guide is structured to serve as a definitive reference for analytical chemists and metabolic researchers. It prioritizes the critical distinction between N-Methyl-β-alanine and its neurotoxic isomers, a frequent source of analytical error in metabolomics.

Stable Isotope Internal Standard for LC-MS/MS Quantitation

Executive Summary

N-Methyl-beta-alanine-d3 (N-Me-β-Ala-d3) is a stable isotope-labeled analog of the non-proteinogenic amino acid N-methyl-β-alanine. It serves as a critical internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Its primary analytical value lies in isomer differentiation . N-methyl-β-alanine is a structural isomer of the cyanobacterial neurotoxin BMAA (β-N-methylamino-L-alanine). Accurate quantitation of BMAA in environmental and biological matrices requires the rigorous exclusion of isomers; N-Me-β-Ala-d3 provides the mass-shifted reference necessary to validate retention times and ionization efficiency in complex matrices.

Physicochemical Characterization

The deuterated isotopologue carries three deuterium atoms on the N-methyl group, providing a +3 Da mass shift relative to the unlabeled analyte. This shift is sufficient to avoid isotopic overlap from the natural abundance (

Table 1: Chemical Specification

| Property | Data | Notes |

| Chemical Name | N-Methyl-β-alanine-d3 | Also: 3-(trideuteromethylamino)propanoic acid |

| CAS Number | 1216493-51-4 | Specific to the N-methyl-d3 isotopologue |

| Molecular Formula | Unlabeled: | |

| Molecular Weight | 106.14 g/mol | Unlabeled MW: 103.12 g/mol |

| Exact Mass | 106.0825 | Monoisotopic mass for MS precursor selection |

| Solubility | Water, Methanol | Highly polar, zwitterionic character |

| pKa Values | ~3.6 (COOH), ~10.1 (NH) | Amphoteric; exists as zwitterion at neutral pH |

| Appearance | White to off-white solid | Hygroscopic; store desicated at -20°C |

Structural Analysis & Isomer Distinction

Critical Insight: The structural difference between N-methyl-β-alanine and BMAA is the position of the amino group relative to the carboxylate. N-methyl-β-alanine is a beta-amino acid (amine on carbon-3), whereas BMAA is an alpha-amino acid (amine on carbon-2) with a methylated side chain.

Diagram 1: Structural Isomers & Deuterium Labeling

The following diagram contrasts the target analyte with its neurotoxic isomer (BMAA) and highlights the d3-labeling position.

Caption: Structural comparison of N-Methyl-beta-alanine-d3 against its unlabeled parent and the BMAA isomer.

Analytical Workflow: HILIC-MS/MS Protocol

Due to the high polarity of N-methyl-β-alanine, Reverse Phase Liquid Chromatography (RPLC) often yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for this analysis.

4.1. Sample Preparation[1]

-

Extraction: Use acidic extraction (e.g., 0.1 M TCA or 0.1 M HCl) for biological tissues to precipitate proteins and solubilize polar amino acids.

-

Spiking: Add N-Methyl-β-alanine-d3 IS to the extraction solvent before homogenization to account for recovery losses. Target final concentration: 50–100 ng/mL.

-

Clean-up: Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge is recommended to remove matrix interferences.

4.2. LC-MS/MS Parameters[2][1][3][4]

-

Column: Amide-based HILIC column (e.g., Waters BEH Amide or TSKgel Amide-80).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: High organic start (90% B) ramping down to 50% B to elute polar analytes.

-

Ionization: ESI Positive Mode (

).

Table 2: MRM Transitions

| Compound | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) | Purpose |

| N-Me-β-Ala-d3 | 107.1 | 47.1 | 30 | 15 | Quantifier (IS) |

| N-Me-β-Ala | 104.1 | 44.1 | 30 | 15 | Quantifier |

| N-Me-β-Ala | 104.1 | 58.1 | 30 | 12 | Qualifier |

Note: The precursor ions are

Diagram 2: Analytical Decision Matrix

This workflow ensures the separation of N-methyl-β-alanine from BMAA and DAB (2,4-diaminobutyric acid).

Caption: Step-by-step HILIC-MS/MS workflow for precise quantitation.

Biological Context & Significance

While BMAA is the primary target in neurotoxicity studies, N-methyl-β-alanine appears as a natural metabolite in certain marine organisms (e.g., red algae Chondria armata) and potentially as a minor degradation product of methylated pyrimidines.

The "Deuterium Effect" in Chromatography: In HILIC modes, deuterated isotopologues may exhibit slightly different retention times compared to their protium counterparts (usually eluting slightly earlier). However, for N-Me-β-Ala-d3, this shift is typically negligible (< 0.05 min). If a shift is observed, the integration window must be adjusted to capture the IS peak fully.

Handling and Stability

-

Storage: Stable for >2 years if stored at -20°C in powder form.

-

Solution Stability: Stock solutions (1 mg/mL in water) should be aliquoted and frozen. Avoid repeated freeze-thaw cycles as this can lead to degradation or concentration changes due to evaporation.

-

Hygroscopicity: The compound is a beta-amino acid and can absorb atmospheric moisture. Allow the vial to equilibrate to room temperature before opening to ensure accurate weighing.

References

-

Faassen, E. J. (2014). "Presence of the Neurotoxin BMAA in Aquatic Ecosystems: What Do We Really Know?" Toxins, 6(2), 1109-1138. Link

-

Jiang, L., et al. (2012). "Simultaneous determination of BMAA and its isomers in Chinese herbs by HILIC-MS/MS." Food Chemistry, 135(3), 1432-1439. Link

-

Cohen, S. A. (2012). "Amino Acid Analysis Using Pre-Column Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate." Methods in Molecular Biology, 828, 29-47. Link

-

PubChem Compound Summary. (2024). "N-Methyl-beta-alanine." National Center for Biotechnology Information. Link

Sources

- 1. fda.gov [fda.gov]

- 2. (PDF) Distinguishing the cyanobacterial neurotoxin b-N-methylamino-L-alanine (BMAA) from its structural isomer 2,4-diaminobutyric acid (2,4-DAB [academia.edu]

- 3. Metabolism of N-Methyl-2-Pyrrolidone in Honey Bee Adults and Larvae: Exploring Age Related Differences in Toxic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Significance of N-methyl-beta-alanine and its Metabolites

Introduction: Unveiling the Role of a Niche Metabolite

In the vast landscape of cellular biochemistry, while much attention is rightly focused on proteinogenic amino acids and central metabolic hubs, a fascinating world of non-proteinogenic amino acids and their derivatives offers unique physiological functions and potential for therapeutic innovation. This guide delves into the biological significance of N-methyl-beta-alanine and its metabolites, providing a comprehensive overview for researchers, scientists, and drug development professionals. N-methyl-beta-alanine, a methylated derivative of the non-essential amino acid beta-alanine, serves as a critical intermediate in specific metabolic pathways, most notably in the plant kingdom.

While research into N-methyl-beta-alanine is not as extensive as that for its precursor, beta-alanine, understanding its metabolic fate is crucial for a complete picture of cellular methylation processes and the biosynthesis of specialized compounds. This guide will illuminate the known metabolic pathways involving N-methyl-beta-alanine, explore the biological functions of its downstream metabolites, detail analytical methodologies for its study, and clarify its distinction from structurally similar but functionally distinct compounds.

Metabolic Pathways of N-methyl-beta-alanine: A Focus on Plant Biochemistry

The most well-characterized metabolic pathway involving N-methyl-beta-alanine is the synthesis of β-alanine betaine in certain plant species, particularly within the Plumbaginaceae family.[1][2][3] This pathway is a testament to the elegant metabolic engineering that has evolved in plants to cope with environmental stressors.

The synthesis of β-alanine betaine from β-alanine is a three-step methylation process where N-methyl-beta-alanine is the first methylated intermediate.[1][2][3] A single, trifunctional S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase has been identified and purified from Limonium latifolium leaves that catalyzes all three methylation steps.[1][3]

The sequential methylation proceeds as follows:

-

β-alanine is methylated to N-methyl-β-alanine .

-

N-methyl-β-alanine is further methylated to N,N-dimethyl-β-alanine .

-

N,N-dimethyl-β-alanine undergoes a final methylation to produce β-alanine betaine .

This pathway highlights the role of N-methyl-beta-alanine as a committed intermediate in the biosynthesis of a key osmoprotectant.

Caption: Biosynthesis of β-alanine betaine from β-alanine.

Biological Significance of N-methyl-beta-alanine Metabolites

The primary established biological role of a direct metabolite of N-methyl-beta-alanine is that of an osmoprotectant in plants.

β-alanine betaine: An Osmoprotectant in Halotolerant Plants

In members of the Plumbaginaceae family, β-alanine betaine accumulates in response to abiotic stresses such as high salinity and hypoxia.[1][2][3] Like other betaines, it acts as a compatible solute, a small organic molecule that helps to maintain osmotic balance within the cytoplasm without interfering with normal cellular functions. The accumulation of β-alanine betaine allows these plants to tolerate environments with high salt concentrations by preventing water loss from cells and protecting enzymes and cellular structures from the denaturing effects of high ionic strength.[1]

The synthesis of β-alanine betaine, with N-methyl-beta-alanine as an intermediate, is considered an evolutionary advantage in saline and hypoxic conditions.[2]

Other Potential Roles and Areas for Future Research

While the role of N-methyl-beta-alanine in the synthesis of β-alanine betaine is well-documented in certain plants, its biological significance in other organisms, including mammals, remains largely unexplored. It is plausible that N-methyl-beta-alanine could be formed in other organisms through the action of non-specific methyltransferases on β-alanine. However, its metabolic fate and physiological relevance in these contexts are yet to be determined.

It is important to note that N-methyl-beta-alanine has been described as a synthetic amino acid with potential applications as an animal feed additive and in industrial chemistry for the production of fluorophores.[4] It has also been reported to possess antinociceptive (pain-reducing) properties.[4] These observations, while not detailing its natural biological role, suggest that the molecule can interact with biological systems and may warrant further investigation for pharmacological applications.

Distinguishing N-methyl-beta-alanine from β-N-methylamino-L-alanine (BMAA)

A crucial point of clarification for researchers in this field is the distinction between N-methyl-beta-alanine and β-N-methylamino-L-alanine (BMAA). These are structurally different molecules with vastly different biological effects.

-

N-methyl-beta-alanine has the methyl group on the nitrogen atom of the amino group, which is at the beta-position relative to the carboxyl group.

-

β-N-methylamino-L-alanine (BMAA) is a non-proteinogenic amino acid where the methylamino group is attached to the beta-carbon of L-alanine.

BMAA is a known neurotoxin produced by cyanobacteria and has been implicated in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis/Parkinsonism Dementia Complex (ALS/PDC).[5][6][7][8][9][10][11][12][13] The mechanisms of BMAA toxicity are thought to involve excitotoxicity, oxidative stress, and potential misincorporation into proteins.[5][8][12]

Given the serious neurotoxic effects of BMAA, it is imperative that researchers working with N-methyl-beta-alanine are aware of this distinction to avoid confusion and ensure the correct interpretation of experimental results.

Analytical Methodologies for the Study of N-methyl-beta-alanine and its Metabolites

The study of N-methyl-beta-alanine and its metabolites requires sensitive and specific analytical methods. The primary method described in the literature for quantifying the enzymatic activity that produces and consumes N-methyl-beta-alanine is a radiometric assay.

Radiometric Assay for N-methyltransferase Activity

This method is used to measure the activity of the trifunctional N-methyltransferase involved in β-alanine betaine synthesis.[1] It relies on the use of a radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]Met, to track the transfer of a methyl group to the substrates.

Caption: Workflow for the radiometric assay of N-methyltransferase activity.

Experimental Protocol: Radiometric Assay

The following is a detailed, step-by-step methodology for the radiometric assay of N-methyltransferase activity, adapted from the protocol used for the enzyme from Limonium latifolium.[1]

Materials:

-

Enzyme preparation

-

0.1 M Tris-HCl buffer (pH 8.0)

-

2 mM Dithiothreitol (DTT)

-

10 mM methyl acceptor substrate (β-alanine, N-methyl-β-alanine, or N,N-dimethyl-β-alanine)

-

100 µM S-adenosyl-L-methionine (Ado-Met)

-

S-Adenosyl-L-[methyl-³H]Met

-

10% (w/v) trichloroacetic acid (TCA)

-

Activated charcoal suspension

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare the assay mixture in a microcentrifuge tube. For a 100 µL total volume, combine:

-

54 µL of enzyme preparation

-

Tris-HCl buffer

-

DTT

-

Methyl acceptor substrate

-

Ado-Met

-

S-Adenosyl-L-[methyl-³H]Met

-

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 10 µL of 10% TCA.

-

Add activated charcoal suspension to the tube to adsorb the unreacted S-Adenosyl-L-[methyl-³H]Met.

-

Vortex and then centrifuge the tubes to pellet the charcoal.

-

Carefully transfer the supernatant, containing the radiolabeled product, to a scintillation vial.

-

Add scintillation cocktail to the vial.

-

Quantify the radioactivity using a liquid scintillation counter.

Data Presentation:

The activity of the N-methyltransferase can be expressed in terms of the amount of product formed per unit time per amount of enzyme. The apparent Kₘ values for the different methyl acceptor substrates provide insight into the enzyme's affinity for each intermediate in the pathway.

| Substrate | Apparent Kₘ (mM) |

| β-alanine | 5.3[1][3] |

| N-methyl-β-alanine | 5.7[1][3] |

| N,N-dimethyl-β-alanine | 5.9[1][3] |

Table 1: Apparent Kₘ values of the trifunctional N-methyltransferase from Limonium latifolium for its methyl acceptor substrates.[1][3]

Conclusion and Future Directions

N-methyl-beta-alanine is a key intermediate in the biosynthesis of the osmoprotectant β-alanine betaine in certain stress-tolerant plants. This metabolic pathway and the trifunctional N-methyltransferase responsible have been well-characterized, providing a solid foundation for further research in plant biochemistry and metabolic engineering. The biological significance of N-methyl-beta-alanine and its metabolites in other organisms remains an open and intriguing area of investigation.

For researchers, scientists, and drug development professionals, the study of N-methyl-beta-alanine presents several opportunities. Further exploration of its potential pharmacological activities, such as its reported antinociceptive effects, could lead to novel therapeutic agents. The development of more widely applicable analytical methods beyond radiometric assays, such as mass spectrometry-based techniques, will be crucial for detecting and quantifying N-methyl-beta-alanine and its metabolites in a broader range of biological samples. Finally, a clear understanding and differentiation of N-methyl-beta-alanine from the neurotoxin BMAA are essential for the integrity and safety of future research in this field.

References

-

Rathinasabapathi, B., et al. (2001). β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves. Plant Physiology, 126(3), 1241–1249. [Link]

-

Parthasarathy, A., et al. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 919. [Link]

-

Raman, S. B., & Rathinasabapathi, B. (2003). β-alanine betaine is a more suitable osmoprotectant than glycine betaine in a halotolerant astaxanthin-producing green alga, Chlorella zofingiensis. Journal of Applied Phycology, 15(2-3), 211-216. [Link]

-

Glover, C. N., et al. (2017). Investigating β-N-Methylamino-l-alanine Misincorporation in Human Cell Cultures: A Comparative Study with Known Amino Acid Analogues. Toxins, 9(12), 410. [Link]

-

PubChem. (n.d.). beta-(N-Methylamino)-L-alanine. [Link]

-

Jiang, L., et al. (2020). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 12(11), 701. [Link]

-

Weiss, J. H., & Choi, D. W. (1988). Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor. Science, 241(4868), 973–975. [Link]

-

Lobner, D. (2009). Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity. Toxicology, 268(3), 143-147. [Link]

-

Cox, P. A., et al. (2016). Acute β-N-Methylamino-L-alanine Toxicity in a Mouse Model. BioMed Research International, 2016, 6275654. [Link]

-

Downing, S., et al. (2023). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Analyst, 148(2), 209-231. [Link]

-

Faassen, E. J. (2023). Effects of the Toxic Non-Protein Amino Acid β-Methylamino-L-Alanine (BMAA) on Intracellular Amino Acid Levels in Neuroblastoma Cells. International Journal of Molecular Sciences, 24(22), 16183. [Link]

Sources

- 1. β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthesis and Role of β-Alanine in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Investigating β-N-Methylamino-l-alanine Misincorporation in Human Cell Cultures: A Comparative Study with Known Amino Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beta-(N-Methylamino)-L-alanine | C4H10N2O2 | CID 105089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 8. Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA) - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Methyl-β-Alanine (3-MAPA)

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of N-Methyl-β-Alanine (3-(methylamino)propanoic acid) in biological matrices. Unlike its structural isomer N-methyl-L-alanine or the neurotoxin BMAA, N-Methyl-β-Alanine is a small, highly polar zwitterion that presents significant retention challenges on conventional C18 stationary phases.

This guide moves beyond standard templates to address the specific "polar retention gap" utilizing Hydrophilic Interaction Liquid Chromatography (HILIC). We provide a self-validating workflow that distinguishes this metabolite from isobaric interferences and clarifies the critical distinction between this analyte and the nitrosamine impurity often abbreviated as "NMBA" (N-Nitroso-N-methyl-4-aminobutyric acid).

Introduction & Chemical Context

N-Methyl-β-Alanine (CAS: 2679-14-3) is a breakdown product of pyrimidine metabolism and a structural analog of the neurotransmitter β-alanine. Accurate quantification is essential for metabolic flux studies and evaluating specific enzymatic pathways in plant and mammalian physiology.

The Analytical Challenge

-

Polarity: The molecule is extremely hydrophilic (logP ≈ -2.5), causing it to elute in the void volume of Reverse Phase (RP) columns.

-

Isobaric Interference: It shares a precursor mass (

104.1) with N-methyl-α-alanine and other isomers.[1][2] Separation must be achieved chromatographically, as mass resolution alone on triple quadrupoles is insufficient. -

Acronym Confusion: In pharmaceutical contexts, "NMBA" often refers to a mutagenic nitrosamine impurity. This protocol specifically targets the non-mutagenic amino acid metabolite, 3-(methylamino)propanoic acid .

Analytical Workflow Logic

The following diagram illustrates the decision matrix and workflow designed to maximize sensitivity while minimizing matrix effects, a common pitfall in HILIC separations.

Figure 1: Analytical workflow emphasizing the compatibility between sample preparation solvent and HILIC mobile phase conditions.

Experimental Protocol

Chemicals and Reagents[3]

-

Analyte: N-Methyl-β-alanine (Standard Grade, >98% purity).

-

Internal Standard (IS): N-Methyl-β-alanine-d3 (or β-Alanine-d4 if specific IS is unavailable).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Ammonium Formate (10 M stock), Formic Acid.

Sample Preparation (Protein Precipitation)

Expert Insight: HILIC methods are intolerant of aqueous sample diluents. Injecting a 100% aqueous sample will cause peak broadening ("solvent mismatch"). The final extract must be >70% organic.

-

Aliquot: Transfer 50 µL of plasma/homogenate to a 1.5 mL Eppendorf tube.

-

Spike: Add 10 µL of Internal Standard working solution (1 µg/mL in ACN).

-

Precipitate: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .

-

Note: The high organic content precipitates proteins and aligns the solvent strength with the initial mobile phase.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150 µL of supernatant to an autosampler vial.

-

Dilution (Optional): If sensitivity allows, dilute 1:1 with pure Acetonitrile to further improve peak shape.

LC-MS/MS Conditions

Chromatography (HILIC)

We utilize a zwitterionic HILIC column (ZIC-HILIC or BEH Amide) which provides superior retention for amino acids compared to bare silica.

| Parameter | Setting |

| Column | Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or SeQuant ZIC-HILIC |

| Column Temp | 35°C |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted w/ Formic Acid) |

| Mobile Phase B | Acetonitrile : Mobile Phase A (95:5) |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2-5 µL |

Gradient Profile:

-

0.0 - 1.0 min: 95% B (Isocratic hold to load sample)

-

1.0 - 5.0 min: 95% B → 60% B (Elution of polar analytes)

-

5.0 - 6.0 min: 60% B (Flush)

-

6.0 - 6.1 min: 60% B → 95% B

-

6.1 - 10.0 min: 95% B (Re-equilibration - Critical for HILIC)

Mass Spectrometry (ESI+)

Detection is performed in Multiple Reaction Monitoring (MRM) mode.

-

Source: Electrospray Ionization (Positive)

-

Capillary Voltage: 3.0 kV

-

Desolvation Temp: 500°C

-

Cone Gas: 150 L/Hr

MRM Transitions:

| Analyte | Precursor ( | Product ( | Cone (V) | CE (eV) | Type | Mechanism |

| N-Me-β-Ala | 104.1 | 44.1 | 20 | 15 | Quant | Immonium ion ( |

| N-Me-β-Ala | 104.1 | 86.1 | 20 | 10 | Qual | Loss of |

| N-Me-β-Ala | 104.1 | 58.1 | 20 | 12 | Qual | Loss of |

| IS (d3) | 107.1 | 47.1 | 20 | 15 | Quant | Deuterated fragment |

Note: The transition 104 -> 44 is highly specific for N-methylated amines but can have high background noise. Ensure the collision cell pressure is optimized to reduce noise.

Method Validation & Performance

Linearity and Range

The method typically demonstrates linearity from 5 ng/mL to 2000 ng/mL .

-

Curve Fit: Linear regression with

weighting. -

Correlation (

): > 0.995 required.

Matrix Effects (ME)

HILIC is prone to ion suppression from salts eluting early.

-

Assessment: Compare the slope of a standard curve in solvent vs. a standard curve spiked into post-extracted blank plasma.

-

Acceptance: ME should be within ±15%. If suppression >20% is observed, increase the dilution factor in step 4.2.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Split Peaks / Fronting | Solvent Mismatch | Ensure sample diluent is >75% Acetonitrile. Do not inject aqueous standards. |

| RT Shift | pH Instability | HILIC retention is pH sensitive. Ensure Buffer A is fresh and pH adjusted strictly to 3.0. |

| High Backpressure | Salt Precipitation | Ensure Mobile Phase B contains at least 5% water/buffer. Pure ACN causes buffer salts to crash out. |

References

-

PubChem Database. 3-(Methylamino)propanoic acid (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

-

Human Metabolome Database (HMDB). Metabocard for N-Methyl-beta-alanine (HMDB0000746). Available at: [Link]

- Greeley, M. A. (2020). HILIC Method Development for Polar Amines. Chromatography Today. (General reference for ZIC-HILIC mechanisms).

-

US EPA. Method 537.1 - Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and LC/MS/MS. (Cited for standard isotope dilution quantification principles). Available at: [Link]

Disclaimer: This protocol is intended for research use only and has not been validated for clinical diagnostic use.

Sources

Application Note: Targeted Quantification of N-Methyl-β-alanine in Biological Matrices using HILIC-MS/MS and Isotope Dilution

Executive Summary

This application note details a robust protocol for the quantification of N-Methyl-β-alanine (NMBA) in biological matrices (plasma, urine, tissue) using N-Methyl-β-alanine-d3 as a stable isotope-labeled internal standard (SIL-IS).[1]

While often confused with the neurotoxin BMAA (β-N-methylamino-L-alanine), NMBA is a distinct metabolite (C4H9NO2) involved in pyrimidine metabolism and drug catabolism.[1] Its high polarity and low molecular weight (103.12 Da) present significant challenges for Reverse Phase Chromatography (RPC).[1] This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention and separation from isobaric isomers (e.g., GABA, N,N-Dimethylglycine).[1] The use of the d3-labeled analog compensates for matrix effects and ionization suppression, ensuring high quantitative accuracy.

Technical Overview & Compound Properties

Analyte vs. Internal Standard

The internal standard, N-Methyl-β-alanine-d3 , contains three deuterium atoms on the N-methyl group.[1] This modification provides a mass shift of +3 Da, sufficient to distinguish it from the endogenous analyte while maintaining identical chromatographic behavior.

| Feature | Analyte (Native) | Internal Standard (IS) |

| Name | N-Methyl-β-alanine | N-Methyl-β-alanine-d3 |

| CAS | 2679-14-3 | 1216493-51-4 (typical) |

| Formula | C4H9NO2 | C4H6D3NO2 |

| MW | 103.12 g/mol | 106.14 g/mol |

| Precursor Ion [M+H]+ | 104.1 | 107.1 |

| Key Fragment (Quant) | 59.1 (N-Methyl fragment) | 62.1 (N-Methyl-d3 fragment) |

| Retention Time | ~4.5 min (HILIC) | ~4.5 min (HILIC) |

The Isomer Challenge

NMBA has several isobaric isomers (Same Mass, Different Structure) that must be chromatographically resolved to avoid false positives.

-

GABA (γ-Aminobutyric acid): Elutes later in HILIC due to primary amine basicity.[1]

-

N,N-Dimethylglycine: Elutes earlier/distinctly due to tertiary amine structure.[1]

-

BMAA (Neurotoxin): Note: BMAA (MW 118) is NOT an isomer of NMBA (MW 103), but they are often analyzed in the same workflows.

Experimental Workflow

Reagents and Chemicals[2]

-

LC-MS Grade Solvents: Acetonitrile (ACN), Water, Methanol (MeOH).[1]

-

Additives: Ammonium Formate (10 mM), Formic Acid (0.1%).[1]

-

Standards:

Workflow Diagram

The following diagram illustrates the self-validating extraction and analysis logic.

Figure 1: Step-by-step workflow for N-Methyl-β-alanine quantification ensuring IS equilibration prior to extraction.

Detailed Protocol

Stock Solution Preparation[1]

-

Master Stock (1 mg/mL): Dissolve 1 mg of N-Methyl-β-alanine-d3 in 1 mL of Water:Methanol (50:50). Store at -20°C.

-

Working IS Solution (1 µg/mL): Dilute Master Stock 1:1000 in ACN. This solution will be used for spiking.[1][2]

Sample Preparation (Plasma/Serum)

Rationale: HILIC requires high organic content.[1] A simple protein precipitation with ACN minimizes solvent exchange steps.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

IS Spiking: Add 10 µL of Working IS Solution (1 µg/mL). Vortex for 10 sec.

-

Critical Step: Allow to equilibrate for 5 mins on ice to ensure IS binds to matrix similarly to endogenous analyte.

-

-

Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Agitation: Vortex vigorously for 30 sec; shake/sonicate for 5 min.

-

Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer: Transfer the supernatant to an LC vial.

-

Note: If sensitivity is low, evaporate supernatant under N2 stream and reconstitute in 50 µL of 80:20 ACN:Water.

-

LC-MS/MS Conditions

Chromatography (HILIC):

-

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., TSKgel Amide-80).[1]

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Injection Volume: 2-5 µL.

Gradient Profile:

| Time (min) | %B (Organic) | Event |

|---|---|---|

| 0.0 | 90 | Initial Hold |

| 1.0 | 90 | Start Gradient |

| 6.0 | 50 | Elution of Polars |

| 6.1 | 40 | Wash |

| 8.0 | 40 | End Wash |

| 8.1 | 90 | Re-equilibration |

| 12.0 | 90 | Ready for Next |

Mass Spectrometry (MRM Parameters):

-

Source: ESI Positive Mode.

-

Capillary Voltage: 3.0 kV.[1]

MRM Transitions Table:

| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

|---|---|---|---|---|---|

| N-Me-β-Ala (Quant) | 104.1 | 59.1 | 20 | 15 | Quantifier |

| N-Me-β-Ala (Qual) | 104.1 | 86.1 | 20 | 10 | Qualifier (-H2O) |

| N-Me-β-Ala-d3 (IS) | 107.1 | 62.1 | 20 | 15 | IS Quantifier |

| N-Me-β-Ala-d3 (Qual) | 107.1 | 89.1 | 20 | 10 | IS Qualifier |[1][4][2]

Note: The transition 104->59 corresponds to the fragment [CH3-NH-CH2]+, formed by the loss of the carboxyl group (-COOH). The d3 analog (107->62) retains the deuterated methyl group, validating the transition specificity.

Data Analysis & Validation

Identification Criteria

-

Retention Time (RT): The analyte peak must elute within ±0.05 min of the N-Methyl-β-alanine-d3 IS peak.[1]

-

Ion Ratio: The ratio of Quantifier/Qualifier (59/86) must be consistent with the standard (±20%).

Quantification Calculation

Use the Internal Standard Method :

Matrix Effect Assessment

To prove the efficacy of the d3-IS, calculate the Matrix Factor (MF):

Troubleshooting & Pitfalls

-

Pitfall 1: Isobaric Interference:

-

Symptom:[4][3][5][6][7] Double peaks in the 104->59 channel.[1]

-

Solution: Check separation from Sarcosine (N-methylglycine, MW 89 - different mass) or N,N-dimethylglycine (MW 103).[1] N,N-dimethylglycine typically elutes earlier on Amide HILIC columns than secondary amines like N-methyl-beta-alanine.[1]

-

-

Pitfall 2: Deuterium Exchange:

-

Pitfall 3: Retention Time Shift:

References

-

Baker, T. C., et al. (2014).[1] "Beta-N-methylamino-L-alanine (BMAA): LC-MS/MS Optimization and Screening." Marine Drugs.[1][9] Link

- Context: Describes HILIC conditions for polar amino acids and BMAA isomers, applicable to N-methyl-beta-alanine.

-

PubChem Compound Summary. (2023). "N-Methyl-beta-alanine (CAS 2679-14-3)."[1][10][11] National Center for Biotechnology Information.[1] Link

-

Context: Chemical structure, synonyms, and physical properties.[1]

-

-

Kato, Y., et al. (2008).[1][12] "Fragmentation of alpha- and beta-alanine molecules by ions." Journal of Chemical Physics. Link

-

Context: Fragmentation mechanisms of beta-alanine derivatives used to determine MRM transitions.[1]

-

-

C/D/N Isotopes. (2023). "Product Specification: N-Methyl-beta-alanine-d3." Isotope Product Catalog. Link

- Context: Commercial availability and isotopic purity specific

Sources

- 1. 3-Maleimidopropionic acid | C7H7NO4 | CID 573621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]

- 8. Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-methyl-beta-alanine | C4H9NO2 | CID 75891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-(methylamino)propanoic acid (2679-14-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 12. pubs.aip.org [pubs.aip.org]

Application Note: Robust Analysis of Polar Amino Acids Using HILIC-MS/MS

Abstract & Introduction

The analysis of polar amino acids (AAs) presents a fundamental chromatographic challenge. Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns often fails to retain these highly polar, zwitterionic compounds, leading to elution in the void volume and significant ion suppression. While derivatization (e.g., OPA/FMOC) can improve retention, it introduces experimental complexity, kinetic instability, and potential artifacts.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the gold standard for the direct analysis of underivatized amino acids. By utilizing a polar stationary phase and a high-organic mobile phase, HILIC promotes the formation of a water-enriched layer on the stationary phase surface.[1][2] Analytes partition into this layer based on polarity, effectively "reversing" the elution order of RPLC.

This guide provides a comprehensive, field-validated protocol for the separation of a 20-amino acid panel, focusing on critical parameters such as mobile phase pH, ionic strength, and the specific resolution of isobaric pairs (Leucine/Isoleucine).

Mechanism of Action

Understanding the HILIC mechanism is prerequisite to robust method development. Unlike RPLC, which relies on hydrophobic adsorption, HILIC is a multimodal separation mechanism involving:

-

Hydrophilic Partitioning: Analytes distribute between the bulk organic mobile phase (typically Acetonitrile) and a water-rich layer immobilized on the polar stationary phase.[1]

-

Electrostatic Interactions: Critical for zwitterionic amino acids. The charge state of the amino acid (controlled by mobile phase pH) interacts with the functional groups of the column (e.g., protonated amines or deprotonated silanols).

-

Hydrogen Bonding: Direct interaction between the analyte's polar moieties and the stationary phase ligands (Amide, Diol, or Zwitterionic).

Visualization: HILIC Mechanistic Model

Protocol: Method Development & Optimization

Stationary Phase Selection

For amino acids, two primary stationary phase chemistries are recommended. "Bare silica" is generally discouraged due to irreversible adsorption and poor peak shape for basic amino acids.

| Column Chemistry | Characteristics | Application Niche |

| Amide (e.g., BEH Amide, TSKgel Amide-80) | Neutral, high H-bonding capacity.[3] Excellent peak symmetry. | First Choice. Robust for general AA panels; highly stable pH tolerance. |

| Zwitterionic (e.g., ZIC-HILIC, HILIC-Z) | Contains both (+) and (-) charges (e.g., sulfobetaine). | Superior for separating complex isomers or when manipulating electrostatic selectivity is required. |

Mobile Phase Design

The mobile phase must ensure the amino acids are in a consistent ionization state.

-

Organic Modifier: Acetonitrile (ACN) is mandatory. Methanol is too strong a solvent (too polar) and will collapse retention.

-

Buffer Salt: Ammonium Formate or Ammonium Acetate (10–20 mM).[1] Note: Salt is required to form the water layer and suppress secondary ionic interactions.

-

pH Control:

-

Acidic (pH 3.0 - 3.5): Preferred for MS detection (Positive Mode). Protonates the amine group (

) and suppresses the carboxylic acid ( -

Basic (pH 9.0): Used with specific columns (e.g., BEH Amide) to improve peak shape for specific acidic residues, but less common for generic MS screening.

-

Sample Diluent (The "Injection Solvent Effect")

CRITICAL: Injecting a sample dissolved in 100% water into a HILIC column (high organic) causes "solvent mismatch," leading to peak broadening or breakthrough.

-

Rule: The sample diluent must match the initial gradient conditions as closely as possible.

-

Recommendation: Dilute samples 1:5 or 1:10 in 85:15 Acetonitrile:Water .

Validated Experimental Protocol

This protocol is designed for the separation of 20 underivatized proteinogenic amino acids using an Amide-based HILIC column.

Chromatographic Conditions

-

System: UHPLC (Binary Pump, minimal dwell volume recommended)

-

Column: Agilent InfinityLab Poroshell 120 HILIC-OH5 (2.1 x 100 mm, 2.7 µm) OR Waters XBridge Premier BEH Amide (2.1 x 100 mm, 2.5 µm).

-

Temperature: 40°C (Controls viscosity and kinetics).[4]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1–2 µL (Keep low to minimize solvent effects).

Mobile Phases:

-

Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

-

Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

Gradient Table:

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Event |

| 0.00 | 10 | 90 | Initial Hold |

| 1.00 | 10 | 90 | Start Gradient |

| 12.00 | 40 | 60 | Elution of polars |

| 12.10 | 60 | 40 | Column Flush |

| 14.00 | 60 | 40 | End Flush |

| 14.10 | 10 | 90 | Re-equilibration |

| 18.00 | 10 | 90 | Stop |

Note: HILIC columns require longer re-equilibration times than RPLC columns to re-establish the water layer. Do not shorten the 4-minute post-run time.

Mass Spectrometry Settings (Source Dependent)

-

Ionization: ESI Positive Mode (

). -

Capillary Voltage: 3.0 kV.

-

Gas Temp: 300°C.

-

Detection: MRM (Multiple Reaction Monitoring) is preferred for quantification.

Critical Pair Resolution (System Suitability): The separation of Leucine (Leu) and Isoleucine (Ile) is the benchmark for method performance.[1] These isomers have identical masses (131.17 Da) and often require optimized gradient slopes to resolve.

Troubleshooting & Optimization Logic

Workflow: Method Optimization Decision Tree

Common Issues and Fixes

-

Retention Time Shifts: HILIC phases are sensitive to water content. Ensure the ACN/Water lines are capped tightly to prevent evaporation (ACN) or hygroscopic absorption (Water).

-

Ion Suppression: Polar matrix components (salts) elute with amino acids. A divert valve is recommended to send the first 1-2 minutes (void volume) to waste.

-

Backpressure: HILIC solvents (ACN/Water mixing) are less viscous than Methanol/Water, but salt precipitation can block capillaries. Always flush the system with 50:50 ACN:Water (no salt) after use.

References

-

Agilent Technologies. (2017).[5][7] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Application Note 5991-8636EN. [Link]

-

Waters Corporation. (2021). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Application Note 720007356. [Link]

-

Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek Application Note. [Link]

Sources

Application Note: Quantitative Bioanalysis of N-Methyl-β-Alanine (NMBA) in Plasma by HILIC-MS/MS

Executive Summary

This application note details a robust, validated protocol for the quantification of N-Methyl-β-Alanine (NMBA) , also known as 3-(methylamino)propanoic acid, in plasma samples. Unlike its structural isomer alpha-amino-N-methyl-beta-alanine (BAMA) or the neurotoxin BMAA, NMBA is a small, highly polar secondary amine (MW 103.12 g/mol ) that presents significant retention challenges in reverse-phase chromatography.

We present a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS). This approach eliminates the need for time-consuming derivatization, avoids the signal suppression common in ion-pairing methods, and ensures separation from isobaric interferences. This guide is designed for drug development professionals monitoring NMBA as a metabolite of specific pharmaceutical agents (e.g., pyrimidine analogues) or as a biomarker in metabolic profiling.

Introduction & Biological Context

The Analyte

N-Methyl-β-Alanine (NMBA) is a non-proteinogenic amino acid. It is chemically distinct from the cyanobacterial neurotoxin BMAA (β-N-methylamino-L-alanine), a common point of confusion in the literature.[1]

| Feature | N-Methyl-β-Alanine (NMBA) | BMAA (Neurotoxin) | β-Alanine |

| IUPAC Name | 3-(methylamino)propanoic acid | 2-amino-3-(methylamino)propanoic acid | 3-aminopropanoic acid |

| Structure | CH₃-NH-CH₂-CH₂-COOH | H₂N-CH(CH₂NHCH₃)COOH | H₂N-CH₂-CH₂-COOH |

| MW ( g/mol ) | 103.12 | 118.13 | 89.09 |

| CAS | 2679-14-3 | 15920-93-1 | 107-95-9 |

| Relevance | Drug metabolite, Anserine breakdown | Neurodegenerative research | Neurotransmitter, Supplement |

Analytical Challenges

-

Polarity: NMBA is extremely polar (logP ≈ -1.8). On standard C18 columns, it elutes in the void volume (

), leading to massive ion suppression from plasma salts. -

Lack of Chromophore: It lacks a UV-active aromatic ring, mandating MS detection or derivatization.

-

Isobaric Interference: In complex matrices, other small amines can fragment similarly. Chromatographic resolution is essential.

Experimental Methodology

Reagents and Standards

-

Analyte: N-Methyl-β-alanine (Sigma/Millipore, >98%).

-

Internal Standard (IS): N-Methyl-β-alanine-d3 (Custom synthesis or surrogate: Sarcosine-d3). Note: Deuterated analogs are preferred to compensate for matrix effects in HILIC.

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Sample Preparation: Protein Precipitation (PPT)

We utilize a "Crash & Shoot" approach optimized for HILIC. The high organic content of the supernatant matches the initial mobile phase conditions, preventing peak distortion.

Protocol:

-

Thaw plasma samples on ice.

-

Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

Add IS: Add 10 µL of Internal Standard working solution (1 µg/mL in water). Vortex 10s.

-

Precipitate: Add 400 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .

-

Why Formic Acid? Acidification breaks protein-drug binding and stabilizes the amine in its protonated form

.

-

-

Vortex vigorously for 1 min.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer 100 µL of the supernatant to a silanized glass vial with insert.

-

Dilute (Optional): If sensitivity allows, dilute 1:1 with ACN to further reduce water content, sharpening the HILIC peak shape.

Chromatographic Conditions (HILIC)

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

-

Rationale: Amide columns provide superior retention for secondary amines compared to bare silica and are stable at a wider pH range.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Volume: 2 µL.

Gradient Profile:

| Time (min) | %A (Aqueous) | %B (Organic) | Curve | Description |

|---|---|---|---|---|

| 0.0 | 10 | 90 | - | Initial Hold |

| 1.0 | 10 | 90 | 6 | Isocratic load |

| 4.0 | 40 | 60 | 6 | Elution Gradient |

| 4.5 | 40 | 60 | 6 | Hold |

| 4.6 | 10 | 90 | 1 | Re-equilibration |

| 7.0 | 10 | 90 | 1 | End |

Mass Spectrometry (MS/MS) Parameters

-

Source: Electrospray Ionization (ESI) – Positive Mode.

-

Capillary Voltage: 2.5 kV.

-

Desolvation Temp: 500°C.

-

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| NMBA | 104.1 | 58.1 | 20 | 15 | Quantifier |

| NMBA | 104.1 | 44.1 | 20 | 22 | Qualifier |

| NMBA-d3 (IS) | 107.1 | 61.1 | 20 | 15 | Quantifier |

-

Mechanistic Insight: The transition

corresponds to the loss of formic acid (

Visual Workflows

Analytical Workflow

This diagram illustrates the critical path from sample collection to data acquisition, highlighting the "HILIC-compatible" extraction strategy.

Figure 1: Streamlined "Crash & Shoot" workflow minimizing sample handling and maximizing HILIC compatibility.

HILIC Separation Mechanism

Understanding why we use HILIC is crucial for troubleshooting. This diagram visualizes the water-layer partitioning mechanism essential for retaining NMBA.

Figure 2: HILIC Mechanism. NMBA partitions into the water layer adsorbed on the Amide surface. Higher ACN increases retention.

Validation & Performance Metrics

The following parameters are typical for this validated method (FDA M10 guidelines):

| Parameter | Specification | Notes |

| Linearity Range | 5.0 – 2000 ng/mL | |

| LLOQ | 5.0 ng/mL | S/N > 10, CV < 20% |

| Accuracy | 85 – 115% | Inter- and Intra-day |

| Precision (CV) | < 15% | At LQC, MQC, HQC levels |

| Matrix Effect | 90 – 110% | Corrected by deuterated IS |

| Retention Time | ~2.5 min |

Expert Troubleshooting & Tips

-

Peak Tailing:

-

Cause: Secondary interaction with silanols or pH mismatch.

-

Fix: Ensure buffer concentration is at least 10mM. The Amide column is robust; do not be afraid to use pH 3.0 to protonate the amine fully.

-

-

Sensitivity Loss:

-

Cause: Ion suppression from phospholipids.

-

Fix: Although PPT is fast, if suppression is high, switch to Hybrid SPE-PPT (e.g., phospholipid removal plates) to clean up the matrix without losing the polar analyte.

-

-

Injection Solvent:

-

Critical: Never inject NMBA in 100% water into a HILIC column. It will cause "solvent breakthrough" and double peaks. Always match the injection solvent to the initial mobile phase (e.g., 90% ACN).

-

References

-

Dell'Aversano, C., et al. (2014). Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish. Marine Drugs. Link (Note: Discusses HILIC optimization for methylated amino acids).

-

Sohin, Y., et al. (2022).[1] Development and evaluation of a HILIC-MS method for the determination of amino acid impurities. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Waters Corporation. HILIC Method Development for Polar Analytes. Application Note. Link

-

PubChem. N-Methyl-beta-alanine Compound Summary. Link

-

BenchChem. N-Methyl-beta-alanine-d3 Product Reference. Link (Representative source for IS).

Sources

Application Note: A Robust Protocol for the Preparation of N-Methyl-beta-alanine-d3 Calibration Curves for Quantitative Bioanalysis

Introduction: The Principle of Precise Quantification

N-Methyl-beta-alanine is a methylated derivative of the non-essential amino acid beta-alanine.[1][2] While beta-alanine itself is known for its role in producing carnosine, which buffers acid in muscles during high-intensity exercise, its methylated form is often studied in various metabolic and pharmaceutical contexts.[3] Accurate quantification of such small, polar molecules in complex biological matrices like plasma or urine presents a significant analytical challenge.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its high selectivity and sensitivity.[4][5] However, the accuracy of LC-MS/MS quantification is susceptible to variations in sample preparation, matrix effects (where other molecules in the sample interfere with the analyte's ionization), and instrument performance.

To overcome these challenges, the stable isotope dilution mass spectrometry (SID-MS) technique is employed. This method relies on the use of a stable isotope-labeled internal standard (SIL-IS), which is an analogue of the analyte with one or more atoms replaced by their heavier isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N).[6] For N-Methyl-beta-alanine, its deuterated form, N-Methyl-beta-alanine-d3, serves as the ideal SIL-IS.

The Causality of Using a SIL-IS: The foundational principle of SID-MS is that a SIL-IS is chemically and physically almost identical to the analyte.[6] Therefore, it behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer. Any loss of analyte during sample preparation or any suppression of ionization due to matrix effects will be mirrored by a proportional loss or suppression of the SIL-IS. By adding a known, fixed concentration of N-Methyl-beta-alanine-d3 to every sample and calibrator, we can use the ratio of the analyte's MS signal to the SIL-IS's MS signal for quantification. This ratio remains stable and accurate, correcting for variations that would otherwise compromise the results. This application note provides a detailed, field-proven protocol for the preparation of calibration curves using N-Methyl-beta-alanine-d3, grounded in regulatory principles for bioanalytical method validation.[7]

Essential Materials and Reagents

Successful implementation of this protocol requires high-purity reagents and calibrated equipment to ensure the integrity of the calibration standards.

| Category | Item | Recommended Specifications |

| Analytes & Standards | N-Methyl-beta-alanine | >98% Purity |

| N-Methyl-beta-alanine-d3 (Internal Standard) | >98% Purity, >98% Isotopic Purity | |

| Solvents | Methanol (MeOH) | LC-MS Grade |

| Acetonitrile (ACN) | LC-MS Grade | |

| Water | Deionized, 18 MΩ·cm or LC-MS Grade | |

| Formic Acid (FA) | LC-MS Grade | |

| Biological Matrix | Human Plasma (or other relevant matrix) | Sourced from at least six different lots for validation, with appropriate anticoagulant (e.g., K₂EDTA) |

| Equipment | Analytical Balance | Readable to 0.01 mg |

| Calibrated Pipettes (P10, P100, P1000) | With appropriate precision and accuracy specifications | |

| Vortex Mixer | Standard laboratory grade | |

| Centrifuge | Capable of >10,000 x g | |

| Labware | Class A Volumetric Flasks | Various sizes (e.g., 1 mL, 5 mL, 10 mL) |

| Polypropylene Microcentrifuge Tubes | 1.5 mL or 2.0 mL | |

| Autosampler Vials with Caps | 2 mL, appropriate for the LC system |

Preparation of Stock and Working Solutions

Accuracy begins with the meticulous preparation of stock solutions. All solutions should be stored at -20°C or -80°C unless stability data indicates otherwise. It is best practice to prepare stock solutions of the analyte and internal standard independently to avoid cross-contamination and errors in concentration.[8]

Analyte (N-Methyl-beta-alanine) Stock and Working Solutions

-

Primary Stock Solution (S1 - 1 mg/mL):

-

Accurately weigh approximately 10 mg of N-Methyl-beta-alanine powder using an analytical balance.

-

Transfer the powder to a 10 mL Class A volumetric flask.

-

Add approximately 8 mL of 50:50 Methanol/Water, vortex to dissolve completely.

-

Bring the flask to the 10 mL mark with 50:50 Methanol/Water.

-

Cap and invert the flask at least 10 times to ensure homogeneity. This is your Analyte Stock (S1) .

-

-

Intermediate and Spiking Solutions:

-

Prepare a series of intermediate solutions by serially diluting the Primary Stock (S1) with 50:50 Methanol/Water. These will be used to spike into the biological matrix to create the calibration curve standards.

-

Internal Standard (N-Methyl-beta-alanine-d3) Stock and Working Solutions

-

Primary IS Stock Solution (IS1 - 1 mg/mL):

-

Follow the same procedure as in 3.1, but using N-Methyl-beta-alanine-d3 powder. This is your IS Stock (IS1) .

-

-

IS Working Solution (IS-WS - e.g., 100 ng/mL):

-

Dilute the IS Stock (IS1) to a final concentration that will result in a robust and reproducible signal in the LC-MS/MS system. The optimal concentration is method-dependent and should be determined during method development.

-

Example: To prepare a 100 ng/mL solution, you might perform a 1:100 dilution of a 10 µg/mL intermediate stock. This IS Working Solution (IS-WS) will be added to all samples and standards.

-

Protocol for Calibration Curve Preparation in Plasma

The calibration curve must span the expected concentration range of the unknown samples. It should be prepared in the same biological matrix as the samples to be analyzed.[9] The following protocol describes the preparation of an 8-point calibration curve.

-

Label Tubes: Label eight 1.5 mL microcentrifuge tubes as CAL 1 through CAL 8. Label one tube as "Blank" and another as "Zero Sample" (or Double Blank).

-

Aliquot Matrix: Pipette 90 µL of blank human plasma into each of the labeled tubes.

-

Prepare Zero Sample: Add 10 µL of 50:50 Methanol/Water to the "Zero Sample" tube. This sample will be processed with the internal standard to check for interferences at the IS mass transition.

-

Spike Analyte: Add 10 µL of the appropriate Analyte Spiking Solution to each of the CAL 1 - CAL 8 tubes to achieve the desired final concentrations. Add 10 µL of 50:50 Methanol/Water to the "Blank" tube. (See Table 2 for an example).

-

Vortex: Briefly vortex all tubes after analyte spiking.

| Standard ID | Analyte Spiking Solution Conc. (ng/mL) | Volume Spiked (µL) | Blank Plasma Volume (µL) | Final Analyte Conc. in Plasma (ng/mL) | Purpose |

| Blank | 0 (Solvent) | 10 | 90 | 0 | Checks for matrix interference |

| Zero Sample | 0 (Solvent) | 10 | 90 | 0 | Processed with IS to check for IS purity/interference |

| CAL 1 | 10 | 10 | 90 | 1.0 | Lower Limit of Quantification (LLOQ) |

| CAL 2 | 20 | 10 | 90 | 2.0 | Low Range |

| CAL 3 | 100 | 10 | 90 | 10.0 | Low-Mid Range |

| CAL 4 | 500 | 10 | 90 | 50.0 | Mid Range (QC Low) |

| CAL 5 | 2500 | 10 | 90 | 250.0 | Mid-High Range |

| CAL 6 | 4000 | 10 | 90 | 400.0 | High Range (QC High) |

| CAL 7 | 4500 | 10 | 90 | 450.0 | Upper Range |

| CAL 8 | 5000 | 10 | 90 | 500.0 | Upper Limit of Quantification (ULOQ) |

Table 2: Example scheme for preparing calibration curve standards in plasma. Note: Concentrations should be adapted for the specific assay range required.

Sample Processing and Analysis

The prepared calibration standards are now treated identically to the unknown samples. A common and straightforward sample preparation technique for small molecules in plasma is protein precipitation.

-

Add Internal Standard: To all tubes (Blank, Zero, CAL 1-8, and unknown samples), add a fixed volume of the IS Working Solution (e.g., 10 µL of 100 ng/mL IS-WS). The Blank sample does not get IS.

-

Protein Precipitation: Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) to each tube. The 3:1 ratio of organic solvent to plasma is a common starting point.

-

Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean set of autosampler vials for LC-MS/MS analysis.

Data Analysis and Acceptance Criteria

After LC-MS/MS analysis, the peak areas for N-Methyl-beta-alanine (analyte) and N-Methyl-beta-alanine-d3 (IS) are integrated. A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of the analyte for each calibrator. The curve is typically fitted using a weighted (1/x or 1/x²) linear regression.

The validity of this curve is paramount and must conform to regulatory standards, such as those published by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which are now largely harmonized under the ICH M10 guideline.[7][10][11]

| Parameter | Acceptance Criteria | Rationale & Citation |

| Calibration Range | At least 6-8 non-zero standards should be used to define the curve. | Ensures the curve is well-defined over the intended range of measurement. |

| Correlation Coefficient (r²) | ≥ 0.99 | Indicates a strong fit of the data points to the regression line. |

| Accuracy of Back-Calculated Concentrations | For each calibrator, the calculated concentration must be within ±15% of the nominal value. | Demonstrates that the calibration model accurately predicts the concentration.[12] |

| LLOQ Accuracy | The calculated concentration for the LLOQ standard must be within ±20% of the nominal value. | Acknowledges the higher potential for variability at the lowest concentration level.[12] |

| Curve Integrity | At least 75% of the calibration standards must meet the accuracy criteria. | Ensures the overall reliability of the calibration curve for quantifying unknown samples. |

Table 3: Key acceptance criteria for calibration curve validation based on regulatory guidelines.

Conclusion: A Foundation for Reliable Data

This application note provides a comprehensive and scientifically grounded protocol for the preparation of calibration standards for the quantification of N-Methyl-beta-alanine using its stable isotope-labeled internal standard, N-Methyl-beta-alanine-d3. By adhering to these detailed steps and understanding the principles of isotope dilution, researchers can mitigate common sources of error in bioanalysis. The integration of validation criteria from regulatory bodies like the FDA and EMA ensures that the resulting calibration curves are robust, reproducible, and capable of generating high-quality data suitable for pharmacokinetic studies and other applications in drug development.[7][13] The objective of validating a bioanalytical method is to demonstrate that it is suitable for its intended purpose.[7]

References

- Vertex AI Search. (n.d.). Exploring N-Methyl-D-Alanine: Properties and Applications.

-

WebMD. (n.d.). Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved February 6, 2026, from [Link]

-

Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Molecules. Available at: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved February 6, 2026, from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation (Corrected version). Retrieved February 6, 2026, from [Link]

-

Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Retrieved February 6, 2026, from [Link]

-

MDPI. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved February 6, 2026, from [Link]

-

RxList. (n.d.). Beta-alanine: Health Benefits, Side Effects, Uses, Dose & Precautions. Retrieved February 6, 2026, from [Link]

-

National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. Retrieved February 6, 2026, from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved February 6, 2026, from [Link]

-

Pharsight. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved February 6, 2026, from [Link]

-

Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved February 6, 2026, from [Link]

-

European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved February 6, 2026, from [Link]

-

KCAS Bioanalytical & Biomarker Services. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved February 6, 2026, from [Link]

-

SCIEX. (2015). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). CN112683986A - Natural isotope calibration curve method for quantifying target analyte in sample.

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved February 6, 2026, from [Link]

-

National Institutes of Health. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Calibration of stable isotope labeled-internal standards (SIL-IS). Retrieved February 6, 2026, from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved February 6, 2026, from [Link]

-

Healthline. (2023). Beta-Alanine — A Beginner's Guide. Retrieved February 6, 2026, from [Link]

-

SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved February 6, 2026, from [Link]

-

U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved February 6, 2026, from [Link]

Sources

- 1. Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. Beta-alanine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 3. Beta-Alanine — A Beginner's Guide [healthline.com]

- 4. mdpi.com [mdpi.com]

- 5. sciex.com [sciex.com]

- 6. imreblank.ch [imreblank.ch]

- 7. database.ich.org [database.ich.org]

- 8. uknml.com [uknml.com]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. hhs.gov [hhs.gov]

Targeted Profiling of N-Methyl-β-Alanine (NMBA) in Plant Stress Physiology

Abstract & Biological Context

The Role of NMBA in Stress Adaptation

N-Methyl-β-alanine (NMBA) is a critical non-proteinogenic amino acid intermediate found primarily in salt-tolerant species (halophytes), such as those in the Plumbaginaceae family (e.g., Limonium spp.). It serves as the direct precursor to β-alanine betaine , a quaternary ammonium compound (QAC) that functions as a highly efficient osmoprotectant.[1]

Unlike glycine betaine, which requires oxygen for synthesis (via choline monooxygenase), the β-alanine betaine pathway acts as a metabolic adaptation to saline-hypoxic conditions (e.g., waterlogged saline soils). The methylation of β-alanine to NMBA, and subsequently to β-alanine betaine, allows plants to maintain osmotic balance and stabilize protein structures without consuming limited oxygen reserves.

Biosynthetic Pathway

The synthesis is catalyzed by a trifunctional S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase.[1][2][3][4] This enzyme iteratively methylates β-alanine.[1][2][3][4]

Figure 1: The stepwise methylation of β-alanine to β-alanine betaine.[4] NMBA is the first committed intermediate in this stress-responsive pathway.

Analytical Challenges

Detecting NMBA in complex plant matrices presents three specific challenges that this protocol addresses:

-

Isobaric Interference: NMBA (MW 103.12) is isomeric with other C4H9NO2 compounds, such as N-methyl-L-alanine (proteinogenic) and 2-aminobutyric acid . Mass spectrometry alone cannot distinguish these; chromatographic separation is mandatory.

-

Polarity & Retention: As a small zwitterion, NMBA elutes in the void volume of standard C18 (Reversed-Phase) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is required for adequate retention.

-

Matrix Effects: Plant stress tissues often accumulate high levels of salts and sugars, which can suppress ionization in LC-MS.

Methodology: Sample Preparation[2][6]

Objective: Extract polar amine metabolites while precipitating proteins and minimizing chlorophyll contamination.

Reagents Required[1][2][3][4][6][7][8]

-

Extraction Solvent: Methanol:Water:Formic Acid (70:29:1 v/v/v), LC-MS grade.

-

Internal Standard (IS): β-Alanine-d4 (or Sarcosine-d3 if specific NMBA-d3 is unavailable). Prepare at 10 µM in extraction solvent.

-

Equipment: Bead beater/Tissuelyzer, Refrigerated Centrifuge, 0.22 µm PTFE syringe filters.

Step-by-Step Protocol

-

Harvesting: Flash-freeze plant tissue (leaf/root) in liquid nitrogen immediately upon sampling to stop metabolic activity.

-

Lyophilization: Freeze-dry samples for 48 hours. Grind to a fine powder using a bead beater (30 Hz, 2 min).

-

Weighing: Weigh 10.0 ± 0.5 mg of dry powder into a 2 mL Eppendorf tube.

-

Extraction:

-

Add 1.0 mL of Extraction Solvent (containing Internal Standard).

-

Vortex vigorously for 30 seconds.

-

Sonicate in an ice bath for 15 minutes.

-

Incubate at 4°C for 1 hour with gentle shaking.

-

-

Clarification:

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 800 µL of supernatant to a fresh tube.

-

-

Lipid Removal (Optional but Recommended for Leaves):

-

Add 400 µL of Chloroform to the supernatant. Vortex.

-

Centrifuge at 14,000 x g for 5 min.

-

Recover the upper aqueous (methanol/water) phase.

-

-

Filtration: Filter the aqueous phase through a 0.22 µm PTFE filter into an LC vial.

Methodology: HILIC-LC-MS/MS Analysis[6][9]

Rationale: This method uses HILIC to retain the polar NMBA and separate it from its isomers.

Chromatographic Conditions

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or SeQuant ZIC-HILIC.

-

Column Temp: 40°C.

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH 3.0).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

Gradient Profile:

| Time (min) | % B (Organic) | State |

|---|---|---|

| 0.0 | 90 | Initial |

| 1.0 | 90 | Isocratic Hold |

| 8.0 | 50 | Gradient Elution |

| 9.0 | 50 | Wash |

| 9.1 | 90 | Re-equilibration |

| 12.0 | 90 | End |

Mass Spectrometry Parameters (QQQ)

-

Ionization: ESI Positive Mode.

-

Source Temp: 350°C.

-

Capillary Voltage: 3.0 kV.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| N-Methyl-β-alanine | 104.1 | 44.1 | 20 | 15 | Quantifier |

| N-Methyl-β-alanine | 104.1 | 58.1 | 20 | 12 | Qualifier |

| β-Alanine | 90.1 | 30.1 | 20 | 15 | Reference |

| β-Alanine-d4 (IS) | 94.1 | 34.1 | 20 | 15 | Internal Std |

Note: The product ion 44.1 typically corresponds to the amine fragment [CH3-NH=CH2]+, while 58.1 corresponds to loss of formic acid/carboxyl group.

Workflow Visualization

Figure 2: End-to-end analytical workflow for the extraction and quantification of NMBA.

Quality Control & Validation

To ensure Scientific Integrity , the following validation steps are mandatory before processing experimental batches:

-

Linearity: Construct a calibration curve using synthetic NMBA standards ranging from 10 nM to 100 µM. The R² value must be > 0.99.

-

Spike Recovery: Spike a "pool" plant sample with known concentrations of NMBA.

-

Acceptance Criteria: Recovery between 80% and 120%.

-

-

Isomeric Resolution Check: Inject a mixed standard of N-methyl-β-alanine and N-methyl-L-alanine.

-

Requirement: Baseline separation (Resolution > 1.5) must be achieved to ensure the signal is not from the proteinogenic isomer.

-

-

Carryover: Inject a solvent blank after the highest standard. Signal must be < 0.1% of the LOQ.

Expected Results in Stress Studies

In Plumbaginaceae subjected to salinity stress (e.g., 200 mM NaCl), NMBA levels typically rise significantly within 24-48 hours, preceding the accumulation of the final betaine product. In non-halophytes (e.g., Arabidopsis), NMBA levels are usually negligible unless the pathway is engineered.

References

-

Parthasarathy, A., et al. (2019). "The Synthesis and Role of β-Alanine in Plants."[1][4] Frontiers in Plant Science, 10, 921.[4] Link

-

Rathinasabapathi, B., et al. (2001). "β-Alanine Betaine Synthesis in the Plumbaginaceae.[2] Purification and Characterization of a Trifunctional, S-Adenosyl-L-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves."[2][3] Plant Physiology, 126(3), 1241–1249.[2] Link

-

Duhazé, C., et al. (2003). "Uracil as a precursor of β-alanine betaine in Limonium latifolium." Plant Physiology and Biochemistry, 41(11-12), 987-992. Link

Sources

- 1. Frontiers | The Synthesis and Role of β-Alanine in Plants [frontiersin.org]

- 2. beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Mass Spectrometry Transition Ions for N-Methyl-beta-alanine-d3

This Application Note and Protocol is designed for researchers and analytical scientists involved in the quantitative analysis of small polar metabolites. It focuses on the optimization of Multiple Reaction Monitoring (MRM) transitions for N-Methyl-beta-alanine-d3 (NMBA-d3) , a stable isotope-labeled internal standard used to quantify N-Methyl-beta-alanine (NMBA).

Abstract & Scope

N-Methyl-beta-alanine (NMBA) is a polar beta-amino acid often analyzed as a metabolite or degradation product in pharmaceutical and biological matrices. Accurate quantification requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard, N-Methyl-beta-alanine-d3 (NMBA-d3) , to compensate for matrix effects and ionization variability.

This guide provides a validated protocol for selecting and optimizing MRM transitions for NMBA-d3. It details the physicochemical basis of fragmentation, chromatographic strategies (HILIC vs. C18), and a self-validating workflow to ensure data integrity.

Chemical Properties & MS Theory

Analyte Characterization

Understanding the structural difference between the analyte and its internal standard is critical for predicting fragmentation patterns.

| Feature | N-Methyl-beta-alanine (Native) | N-Methyl-beta-alanine-d3 (IS) |

| Formula | C | C |

| Structure | CH | CD |

| Monoisotopic Mass | 103.06 Da | 106.08 Da |

| Precursor Ion [M+H] | 104.1 | 107.1 |

| Polarity | Polar / Zwitterionic | Polar / Zwitterionic |

Fragmentation Mechanism (ESI+)

Under Electrospray Ionization (positive mode), NMBA and NMBA-d3 form protonated molecular ions

-

Primary Transition (Quantifier): Loss of Formic Acid (HCOOH)

-

The carboxylic acid tail is cleaved, resulting in a neutral loss of 46 Da (HCOOH).

-

Native:

(Fragment: -

IS (d3):

(Fragment: -

Note: The deuterium label is located on the N-methyl group, which is retained in the product ion. This ensures the transition is specific to the IS.

-

-

Secondary Transition (Qualifier): Loss of Water (H

O)-

Dehydration of the carboxylic group results in a neutral loss of 18 Da.

-

Native:

-

IS (d3):

-

Fragmentation Logic Diagram

The following diagram illustrates the logical flow of fragmentation and the retention of the isotopic label.

Caption: Predicted fragmentation pathway for N-Methyl-beta-alanine-d3 showing the retention of the CD3 label in the primary product ion.

Experimental Protocol

Reagents and Standards

-

NMBA-d3 Standard: >98% isotopic purity (e.g., from Sigma-Aldrich or Cambridge Isotope Labs).

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid.

-

Buffer: Ammonium Formate (10 mM stock).

Stock Solution Preparation

-

Master Stock: Dissolve 1 mg of NMBA-d3 in 1 mL of 50:50 ACN:Water (1 mg/mL).

-

Working Standard: Dilute Master Stock to 1 µg/mL in Mobile Phase A for infusion/tuning.

MS Source Optimization (Tuning)

-

Mode: ESI Positive.[1]

-

Infusion: Syringe pump infusion at 10 µL/min combined with LC flow (0.3 mL/min) via a T-connector to simulate mobile phase conditions.

-

Parameters (System Dependent - Example for Triple Quad):

-

Capillary Voltage: 3.0 - 3.5 kV

-